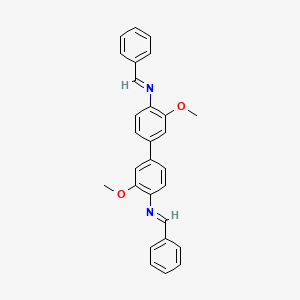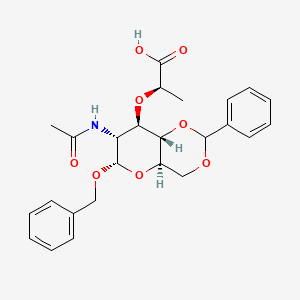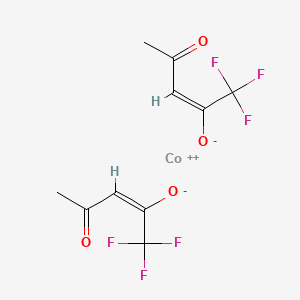
Bis(trifluoro-2,4-pentanedionato)cobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoro-2,4-pentanedionato)cobalt(II) is a chemical compound with the molecular formula C10H8CoF6O4 . It is also known as Cobalt (II) Trifluoroacetylacetonate or Trifluoroacetylacetono Cobalt (II) Salt . It appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of Bis(trifluoro-2,4-pentanedionato)cobalt(II) consists of a cobalt atom coordinated to two trifluoro-2,4-pentanedionate ligands . The exact geometry and bond lengths/angles would require more specific information or computational analysis not provided in the search results.Physical And Chemical Properties Analysis
Bis(trifluoro-2,4-pentanedionato)cobalt(II) is a solid at 20°C . It is soluble in methanol . The compound has a molecular weight of 365.09 .Wissenschaftliche Forschungsanwendungen
Synthesis of Coordination Polymers
Cobalt(II) Trifluoroacetylacetonate is used in the synthesis of coordination polymers . These polymers are formed by Co(II) diketonates with pentaheterocyclic triphenodioxazines . The stable crystalline complexes of Co(II) acetylacetonate [Co(II)(acac) 2], trifluoacetylacetonate [Co(II)(tfac) 2] and hexafluoroacetylacetonate [Co(II)(hfac) 2] with triphenodioxazines (TPDOs) were synthesized and their structures studied using X-ray crystallography .
Magnetic Properties Research
The compound is used in the study of magnetic properties of mixed-ligand cobalt complexes . Computational modeling of cobalt (II) diketonate adducts with o -benzoquinones modified with organogermanium triangular cycles of different size has been performed using the density functional theory method .
Proteomics Research
Cobalt(II) Trifluoroacetylacetonate is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in complex mixtures .
Material Science
Due to its unique properties, Cobalt(II) Trifluoroacetylacetonate is used in the field of material science. It can be used in the synthesis of new materials with unique properties, such as high thermal stability .
Optoelectronics
Coordination polymers, which can be synthesized using Cobalt(II) Trifluoroacetylacetonate, have gained significant attention as a prospective class of solid state materials with unique optoelectronic properties .
Thermoelectrics
Coordination polymers, like those synthesized using Cobalt(II) Trifluoroacetylacetonate, are also being explored for their potential in thermoelectric applications .
Safety and Hazards
Bis(trifluoro-2,4-pentanedionato)cobalt(II) is classified as potentially carcinogenic (H351) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308 + P313) .
Wirkmechanismus
Target of Action
Cobalt(II) Trifluoroacetylacetonate, also known as Bis(trifluoro-2,4-pentanedionato)cobalt(II), is a metal complex that primarily targets metalloenzymes in biological systems . These enzymes play crucial roles in various biochemical reactions, including catalysis, electron transfer, and oxygen transport .
Mode of Action
The compound interacts with its targets through the formation of chelate complexes . The Z isomer of the enolate, a part of the compound, has a highly favorable geometry for complexation . The β system of the enolate holds the ligating oxygens in a favorable position for coordination, and the resulting metal-enolate complex is a six-membered ring that has little strain energy .
Biochemical Pathways
It is known that the compound can influence the activity of metalloenzymes, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its solubility in methanol suggests that it may be absorbed and distributed in the body through the circulatory system.
Result of Action
The molecular and cellular effects of Cobalt(II) Trifluoroacetylacetonate’s action are largely dependent on the specific biochemical pathways and enzymes it interacts with. Given its potential to interact with a variety of metalloenzymes, the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cobalt(II) Trifluoroacetylacetonate. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of less than 15°C . Additionally, the compound’s action and efficacy may be influenced by the pH and ionic strength of its environment, given its interaction with metalloenzymes .
Eigenschaften
IUPAC Name |
cobalt(2+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSNSSPUQFPKGF-RIRHYHJESA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8CoF6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trifluoro-2,4-pentanedionato)cobalt(II) | |
Q & A
Q1: What is the function of Bis(trifluoro-2,4-pentanedionato)cobalt(II) in the synthesis of poly(vinyl acetate)-graft-polystyrene copolymers?
A1: Bis(trifluoro-2,4-pentanedionato)cobalt(II) acts as a catalyst in the cobalt-mediated radical polymerization (CMRP) step. [] It facilitates the controlled copolymerization of vinyl acetate and vinyl chloroacetate, forming a cobalt-capped polymer chain. This "capped" chain serves as a macroinitiator for the subsequent atom transfer radical polymerization (ATRP) of styrene, ultimately leading to the desired graft copolymer structure.
Q2: Are there alternative catalysts to Bis(trifluoro-2,4-pentanedionato)cobalt(II) for this type of polymerization?
A2: While the research focuses on Bis(trifluoro-2,4-pentanedionato)cobalt(II) for the CMRP step, it also investigates copper-based catalysts with ligands like bis(2-pyridylmethyl)octadecylamine (BPMODA) and tris(2-pyridylmethyl)amine (TPMA) for the ATRP step. [] The study suggests that these copper-based catalysts exhibit high initiation efficiency and control over styrene polymerization. Further research could explore the effectiveness of other cobalt complexes or alternative catalytic systems for the CMRP stage, potentially influencing factors like polymerization rate, control over molecular weight, and copolymer properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/no-structure.png)
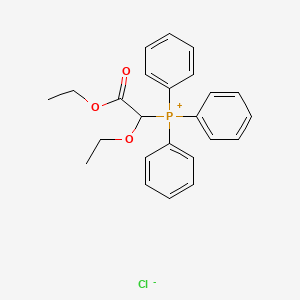
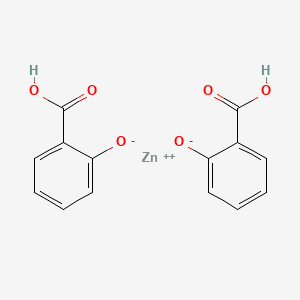


![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
